molecular formula C12H16ClNO4S B15272963 Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate

Cat. No.: B15272963
M. Wt: 305.78 g/mol
InChI Key: BHJVRQQEZRWOLG-UHFFFAOYSA-N
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Description

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a butan-2-yl backbone modified with a chlorosulfonyl moiety at the 4-position. The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making it a versatile candidate for further functionalization, while the carbamate group provides stability and modulates solubility.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

benzyl N-(4-chlorosulfonylbutan-2-yl)carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-10(7-8-19(13,16)17)14-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)

InChI Key

BHJVRQQEZRWOLG-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylbutan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate involves its interaction with nucleophilic sites on target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

a) 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate

  • Structure: Features a β-lactam (azetidinone) core with a benzyloxycarbamate group and chloro-substituted aryl rings.
  • Synthesis : Prepared via ultrasound-assisted coupling of benzamide derivatives with substituted phenyl groups, achieving yields of 65–88% under optimized conditions .
  • Key Data : IR spectra show characteristic C=O (1740–1760 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches, while ¹H-NMR confirms substituent-dependent chemical shifts (δ 4.5–5.2 ppm for benzyl protons) .

b) Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate (CAS: 1353964-35-8)

  • Structure: Combines a cyclohexyl backbone with chloroacetyl and isopropylamino groups.
  • Reactivity : The chloroacetyl moiety facilitates nucleophilic displacement, akin to the chlorosulfonyl group in the target compound, but with reduced steric hindrance due to the cyclohexyl scaffold .

c) Benzyl N-[(2S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate (CAS: 159878-02-1)

  • Structure : Contains a chiral chlorinated butan-2-yl chain with a phenylthio (-SPh) group.
  • Functionality : The phenylthio group introduces sulfur-based nucleophilicity, contrasting with the electrophilic sulfonyl chloride in the target compound .

Spectral and Crystallographic Comparisons

  • IR/NMR Profiles :
    • The target compound’s sulfonyl chloride group is expected to exhibit strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹, distinct from the C=O stretches (1700–1750 cm⁻¹) in analogues like BenzylN-(4-pyridyl)carbamate .
    • ¹³C-NMR signals for the chlorosulfonyl carbon (δ ~55–60 ppm) differ markedly from chloroacetyl carbons (δ ~40–45 ppm) in cyclohexyl derivatives .
  • Crystallography :
    • BenzylN-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate exhibits intermolecular N–H⋯N hydrogen bonds, a feature less prominent in sulfonyl chloride-containing analogues due to steric constraints .

Data Tables

Table 1: Comparative Analysis of Benzyl Carbamate Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Yield (%) IR C=O (cm⁻¹) Ref.
This compound C₁₂H₁₄ClNO₄S -SO₂Cl, -Cbz Not specified N/A ~1370 (S=O) Target
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetin-2-yl)carbamate C₁₈H₁₅ClN₂O₄ β-lactam, -Cl, -Cbz Ultrasound 70–88 1740–1760
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate C₂₀H₂₈ClN₂O₃ Cyclohexyl, -ClCO, -Cbz Conventional N/A 1725
BenzylN-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ Pyridyl, -Cbz THF-mediated 75 1705

Table 2: Reaction Kinetics Under Ultrasound (Adapted from )

Compound Conventional Time (h) Conventional Yield (%) Ultrasound Time (h) Ultrasound Yield (%)
6a 8.00 70 2.00 88
6b 6.00 65 2.00 82
6c 6.50 72 2.10 80

Biological Activity

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is a chemical compound notable for its potential biological activities, particularly in the realm of enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C11H14ClNO4S and a molecular weight of 319.80 g/mol. The compound features a chlorosulfonyl group attached to a butan-2-yl chain, which is further linked to a benzyl carbamate moiety. The unique reactivity of this compound is primarily attributed to its chlorosulfonyl group, enabling it to engage in nucleophilic substitution reactions with various biomolecules.

Mechanism of Biological Activity

The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to modifications that alter protein function, making it a candidate for therapeutic applications targeting specific enzymes involved in disease pathways.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit certain enzymes by targeting nucleophilic sites on proteins. The mechanism involves the formation of covalent bonds with specific amino acid residues, resulting in changes in protein function and activity.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at micromolar concentrations, indicating its potential as a biochemical tool for studying enzyme mechanisms.

Case Study 2: Protein Modification

Another study explored the compound's ability to modify proteins through covalent interactions. It was found that the chlorosulfonyl group effectively reacted with nucleophilic residues in proteins, leading to alterations in protein conformation and function. This property was leveraged to investigate the role of specific proteins in disease models.

Data Table: Biological Activity Overview

Biological Activity Description Reference
Enzyme InhibitionSignificant inhibition observed at micromolar concentrations
Protein ModificationCovalent bonding with nucleophilic residues leading to functional changes
ReactivityEngages in nucleophilic substitution reactions

Q & A

Basic: What are the common synthetic routes for Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between benzyl carbamate derivatives and chlorosulfonyl-containing intermediates. A standard method includes:

  • Step 1 : Reacting 4-(chlorosulfonyl)butan-2-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product.
  • Optimization : Solvent choice (e.g., dichloromethane for high solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric excess of benzyl chloroformate (1.2–1.5 eq.) improve yields .

Basic: How is the molecular structure of this compound characterized, particularly its sulfonyl and carbamate functional groups?

Structural characterization employs:

  • X-ray crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation. Structures are refined with SHELXL-2018/3, achieving R-factors < 0.05. The chlorosulfonyl group exhibits trigonal-planar geometry, while the carbamate moiety adopts a planar conformation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct peaks for benzyl protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm).
    • IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) .

Advanced: What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a potent electrophile due to its electron-withdrawing nature. Key mechanisms include:

  • SN2 Displacement : Reaction with amines (e.g., pyridine derivatives) proceeds via a bimolecular transition state, with chloride as the leaving group. Solvent polarity (e.g., DMF) enhances reaction rates.
  • Steric Effects : Bulky substituents on the butan-2-yl chain reduce accessibility, necessitating elevated temperatures (60–80°C) for efficient substitution .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Disorder in the Chlorosulfonyl Group : Dynamic disorder due to rotational flexibility is resolved using SHELXL’s PART instruction and anisotropic displacement parameter restraints .
  • Weak Diffraction : Small crystal size (<0.2 mm) requires synchrotron radiation or long exposure times (≥60 sec/frame) to improve data quality.
  • Twinned Data : Programs like CELL_NOW and TWINABS are used to deconvolute overlapping reflections .

Advanced: How is the biological activity of this compound evaluated in antimicrobial assays?

Methodology includes:

  • Minimum Inhibitory Concentration (MIC) Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) are incubated at 37°C for 18–24 hours.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to determine IC50 values. Activity is correlated with electron-withdrawing effects of the chlorosulfonyl group enhancing membrane penetration .

Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:

  • Map Transition States : Identify energy barriers for sulfonyl group substitution (ΔG‡ ~25–30 kcal/mol).
  • Predict Regioselectivity : Electron localization function (ELF) analysis reveals preferential attack at the sulfonyl sulfur over the carbamate oxygen .

Advanced: What strategies mitigate decomposition during storage or handling of this compound?

  • Storage : Under inert atmosphere (Argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group.
  • Stabilizers : Addition of molecular sieves (3Å) to absorb moisture.
  • Handling : Use of anhydrous solvents (e.g., THF over EtOH) during synthesis .

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